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molecular formula C6H9NO3 B1207249 Acrylamide-acrylic acid resin CAS No. 9003-06-9

Acrylamide-acrylic acid resin

Cat. No. B1207249
M. Wt: 143.14 g/mol
InChI Key: RNIHAPSVIGPAFF-UHFFFAOYSA-N
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Patent
US04088530

Procedure details

In a reactor similar to Example 1, a monomer mixture containing 622.0 grams of acrylamide, 54.8 grams of acrylic acid, 168.4 grams of 10% NaOH and 182 grams of water was allowed to react with a catalyst mixture containing 1.3 grams of ammonium persulfate in 198 grams of water at refluxing temperature. Water was used as a solvent in amount of 1934.0 grams
Quantity
622 g
Type
reactant
Reaction Step One
Quantity
54.8 g
Type
reactant
Reaction Step One
Name
Quantity
168.4 g
Type
reactant
Reaction Step One
Name
Quantity
182 g
Type
solvent
Reaction Step One
Name
ammonium persulfate
Quantity
1.3 g
Type
reactant
Reaction Step Two
Name
Quantity
198 g
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([NH2:5])(=[O:4])[CH:2]=[CH2:3].[C:6]([OH:10])(=[O:9])[CH:7]=[CH2:8].[OH-].[Na+].S(OOS([O-])(=O)=O)([O-])(=O)=O.[NH4+].[NH4+]>O>[C:1]([NH2:5])(=[O:4])[CH:2]=[CH2:3].[C:6]([OH:10])(=[O:9])[CH:7]=[CH2:8] |f:2.3,4.5.6,8.9|

Inputs

Step One
Name
Quantity
622 g
Type
reactant
Smiles
C(C=C)(=O)N
Name
Quantity
54.8 g
Type
reactant
Smiles
C(C=C)(=O)O
Name
Quantity
168.4 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
182 g
Type
solvent
Smiles
O
Step Two
Name
ammonium persulfate
Quantity
1.3 g
Type
reactant
Smiles
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]
Name
Quantity
198 g
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react with a catalyst mixture
TEMPERATURE
Type
TEMPERATURE
Details
at refluxing temperature

Outcomes

Product
Name
Type
Smiles
C(C=C)(=O)N.C(C=C)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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